Ocfentanil hydrochloride is a potent synthetic opioid that is structurally related to fentanyl. Developed in the early 1990s, it was part of a series of opioids aimed at providing effective analgesia with improved therapeutic indices, particularly concerning cardiovascular effects and respiratory depression. Despite its promising results in clinical trials, ocfentanil was never approved for medical use and has since emerged as a designer drug, particularly since around 2013, often sold illicitly .
The synthesis of ocfentanil typically involves the following steps:
The synthesis process does not require advanced laboratory skills and utilizes readily available reagents and equipment, which has contributed to its prevalence in illegal drug manufacturing .
The molecular formula for ocfentanil is , with a molar mass of approximately . The structure features a piperidine ring, which is characteristic of many synthetic opioids.
Ocfentanil can undergo various chemical reactions typical of amides and piperidines. These include:
These reactions highlight the versatility of ocfentanil in synthetic organic chemistry and its potential for modification into various analogs with differing potencies and effects .
Ocfentanil acts primarily as an agonist at the mu-opioid receptors in the central nervous system.
In studies involving human volunteers, ocfentanil demonstrated effective analgesia at doses as low as , indicating its potency compared to traditional opioids like morphine and fentanyl .
Ocfentanil hydrochloride (C₂₂H₂₇FN₂O₂·HCl), initially designated A-3217, was synthesized in the early 1990s during pharmaceutical efforts to develop fentanyl analogues with improved therapeutic indices. Early clinical studies investigated its utility as an analgesic supplement in general anesthesia, with human trials indicating that 1 μg/kg effectively induced analgesia, while doses up to 3 μg/kg demonstrated dose-dependent effects on respiration and pain relief [3] [7]. Despite showing pharmacological promise, ocfentanil was never commercialized for medical use. By 2013, it re-emerged as a Novel Psychoactive Substance (NPS) when European law enforcement identified it in seizures marketed as "synthetic heroin" [7]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) issued an alert that same year after ocfentanil was linked to intoxication cases and fatalities across Finland, Sweden, and Luxembourg [3] [7]. Its prevalence in illicit drug markets was further amplified by online distribution through cryptomarkets, where it was frequently adulterated into heroin or sold as counterfeit opioid tablets [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0